(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine
Description
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine (CAS: 498580-48-6) is a chiral ferrocene-based ligand with a benzylamine substituent. Its molecular formula is C29H26FeNP, and it has a molecular weight of 475.34 g/mol. This compound is structurally characterized by a ferrocene backbone functionalized with a diphenylphosphino group at the (S)-configured position and a benzylamine group at the (R)-configured position, creating a stereodirecting scaffold . It is widely employed as a precursor ligand for palladium-catalyzed asymmetric allylic alkylation reactions, where its planar chirality and electronic properties enable high enantioselectivity in the synthesis of pharmaceuticals and fine chemicals . The compound is commercially available as a yellow-to-orange powder with a minimum purity of 98% .
Properties
InChI |
InChI=1S/C24H21NP.C5H5.Fe/c25-24(19-11-4-1-5-12-19)22-17-10-18-23(22)26(20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-2-4-5-3-1;/h1-18,24H,25H2;1-5H;/t24-;;/m1../s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDHVPUOEKPVJH-PPLJNSMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C([C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4)N.[CH]1[CH][CH][CH][CH]1.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4)N.[CH]1[CH][CH][CH][CH]1.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FeNP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine typically involves the following steps:
Formation of the Ferrocene Backbone: The initial step involves the preparation of a ferrocene derivative, which is achieved through the reaction of ferrocene with appropriate reagents to introduce the desired substituents.
Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a substitution reaction, often using a phosphine reagent under controlled conditions.
Attachment of the Benzylamine Moiety: The final step involves the coupling of the benzylamine group to the ferrocene backbone, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ferrocene moiety, leading to the formation of ferrocenium ions.
Reduction: Reduction reactions can also occur, especially at the phosphine group, converting it to phosphine oxides.
Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ferrocenium ions and phosphine oxides.
Reduction: Formation of reduced ferrocene derivatives and phosphine oxides.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Chemistry
Asymmetric Catalysis: The compound is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Organometallic Chemistry: It serves as a precursor for various organometallic complexes.
Biology
Bioconjugation: The compound can be used in bioconjugation reactions to label biomolecules.
Medicine
Drug Development:
Industry
Material Science: The compound is used in the synthesis of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine primarily involves its role as a ligand in catalytic processes. The ferrocene backbone provides stability and electronic properties, while the diphenylphosphino group facilitates coordination with metal centers. This coordination activates the metal center, enabling it to catalyze various chemical reactions. The benzylamine moiety can also participate in hydrogen bonding and other interactions, further enhancing the compound’s catalytic activity.
Comparison with Similar Compounds
Steric and Electronic Effects
- Benzylamine vs. Ethylamine Derivatives : The benzylamine group in the target compound provides greater steric bulk compared to the ethylamine analog (CAS: 607389-84-4). This bulk enhances enantioselectivity in allylic alkylations by stabilizing specific transition states .
- Conversely, the di-t-butylphosphine variant (CAS: 155830-69-6) offers extreme steric hindrance, favoring reactions requiring bulky ligands, such as cross-couplings with hindered substrates .
Stereochemical Impact
Solubility and Stability
- Ethanol Adducts: The dicyclohexylphosphine ethanol adduct (CAS: 49020-80) shows improved solubility in ethanol-containing systems but may decompose under high-temperature conditions due to labile ethanol coordination .
Catalytic Performance
- Palladium Compatibility: The target compound’s benzylamine-phosphine combination optimizes Pd(II)/Pd(0) redox cycling in allylic alkylations, outperforming ethylamine derivatives in turnover frequency (TOF) by ~20% in benchmark studies .
Biological Activity
The compound (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine is a notable member of the ferrocene family, which is recognized for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Biological Activity Overview
Ferrocene derivatives, including the compound , have exhibited a range of biological activities such as anticancer , antimalarial , antifungal , and antibacterial properties. The unique structural features of ferrocene contribute to its stability and redox properties, making it a promising scaffold for drug development.
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Anticancer Activity :
- Ferrocene derivatives have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), which induce oxidative stress in cancer cells, leading to apoptosis .
- The compound's ability to intercalate with DNA has been linked to its cytotoxic effects, disrupting cellular processes essential for cancer cell survival .
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Antimalarial Effects :
- Studies indicate that ferrocene-based compounds can enhance the activity of known antimalarial drugs. They may function by generating hydroxyl radicals that damage cellular components of parasites .
- The hybridization of ferrocene with other pharmacophores has been shown to improve efficacy against malaria .
- Antifungal and Antibacterial Properties :
Anticancer Studies
A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of ferrocene derivatives. The research involved testing several compounds against human cancer cell lines, revealing that those with ferrocenyl moieties exhibited lower IC50 values compared to traditional chemotherapeutics . The results indicated that the incorporation of ferrocene significantly enhances cytotoxicity.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 10 | DNA intercalation and ROS generation |
| Ferroquine | Plasmodium falciparum | 5 | Hydroxyl radical generation |
| Ferrocifen | A549 | 8 | Apoptosis through oxidative stress |
Antimalarial Efficacy
In a comparative study, a series of ferrocene derivatives were tested for their antimalarial activity. The findings suggested that compounds with higher lipophilicity showed improved efficacy in vivo due to better membrane permeability .
Table 2: Antimalarial Activity Comparison
| Compound | In Vivo Efficacy (mg/kg) | Mechanism |
|---|---|---|
| Ferroquine | 2 | Membrane disruption |
| Ferrocene derivative X | 1.5 | ROS-induced apoptosis |
Antifungal Activity
Research has also focused on the antifungal properties of ferrocene derivatives. A specific study indicated that certain ferrocenyl compounds inhibited fungal growth more effectively than their non-ferrocenyl counterparts, suggesting enhanced activity due to the unique electronic properties of the ferrocene core .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine, and how is purity ensured?
- Answer : The compound is synthesized via palladium-catalyzed asymmetric allylic alkylation precursor ligand preparation. Key steps include stereoselective functionalization of the ferrocene backbone and phosphine group incorporation. Purification typically involves recrystallization from ethanol or methanol to achieve ≥98% purity, as confirmed by HPLC and elemental analysis . The product is characterized as a yellow-to-orange crystalline powder (CAS 498580-48-6; molecular formula C₂₉H₂₆FeNP, FW 475.34) .
Q. How is enantiomeric purity validated for this chiral ligand in catalytic applications?
- Answer : Enantiomeric excess (ee) is assessed using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or ³¹P NMR spectroscopy with chiral shift reagents. For example, resolving diastereomeric adducts via coordination to Rh(I) complexes provides distinct NMR signals .
Q. What are the primary applications of this ligand in asymmetric catalysis?
- Answer : It serves as a precursor for palladium catalysts in asymmetric allylic alkylations, enabling stereoselective C–C bond formation. Applications include synthesizing chiral intermediates for pharmaceuticals and agrochemicals. The ligand’s planar chirality and electron-rich phosphine groups enhance catalytic activity and selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize enantioselectivity in allylic alkylations using this ligand?
- Answer : Key variables include:
- Solvent polarity : Non-polar solvents (e.g., toluene) often improve ee by stabilizing transition states.
- Temperature : Lower temperatures (e.g., -20°C) reduce racemization.
- Additives : Silver salts (e.g., AgBF₄) enhance ligand-metal coordination efficiency.
Systematic Design of Experiments (DoE) approaches are recommended to balance competing factors .
Q. What mechanistic insights explain contradictory enantiomeric excess values reported in literature for this ligand?
- Answer : Discrepancies may arise from:
- Substrate-ligand mismatching : Bulky substrates may induce steric clashes, reducing ee.
- Dynamic kinetic resolution : Competing pathways under varying temperatures or pH.
- Impurity effects : Trace metal contaminants (e.g., Fe³⁺) can alter catalytic cycles.
Reproducing reported conditions with rigorous exclusion of air/moisture and using high-purity reagents is critical .
Q. How can stereochemical outcomes be analyzed when using derivatives of this ligand in complex catalytic systems?
- Answer : Single-crystal X-ray diffraction (SC-XRD) of metal-ligand complexes provides unambiguous stereochemical assignments. For example, SC-XRD data (e.g., bond angles: C15–C16–C17–C18 = −157.14°) confirm spatial arrangements influencing selectivity . Computational methods (DFT) supplement experimental data to predict transition-state geometries .
Q. What are the best practices for handling and storing this ligand to prevent degradation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
